(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride chemical properties
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of (1S)-1-(Piperidin-4-yl)ethan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and handling of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. Given the limited publicly available data for this specific chiral hydrochloride salt, this document synthesizes information from closely related structures, including its racemic form, the corresponding free base, and the broader class of piperidine derivatives, to offer a well-rounded technical perspective for research and development.
Introduction: The Significance of Chiral Piperidine Scaffolds
The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its ability to interact with a wide range of biological targets.[1][2] The introduction of chirality to piperidine derivatives can significantly enhance their biological activity and selectivity, making them highly valuable in drug discovery.[1] (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral molecule belonging to this important class of compounds, and its specific stereochemistry suggests its potential for targeted therapeutic applications.[1]
Core Chemical and Physical Properties
Detailed experimental data for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is not extensively documented in publicly available literature. However, we can compile its known properties and infer others from its structure and related compounds.
| Property | Value/Information | Source/Basis |
| IUPAC Name | (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | - |
| CAS Number | 2059911-70-3 | |
| Molecular Formula | C7H16ClNO | |
| Molecular Weight | 165.66 g/mol | [3] |
| Appearance | Likely a solid | Inferred from related compounds[4] |
| SMILES | OC1CCNCC1.[H]Cl | |
| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form generally enhances aqueous solubility.[5] |
| Melting Point | Not specified. | - |
| Boiling Point | Not specified. | - |
| pKa | The piperidine nitrogen is basic. | General property of piperidines[6] |
Note: Some properties are inferred from the non-hydrochloride form, 1-(piperidin-4-yl)ethan-1-ol (CAS 6457-48-3), which is a solid with a molecular weight of 129.20 g/mol .[4] The (R)-enantiomer is also known (CAS 546093-45-2).[7]
Synthesis and Stereocontrol
The synthesis of enantiomerically pure piperidine alcohols is a key challenge in medicinal chemistry. An asymmetric synthesis is required to obtain the desired (1S) stereoisomer. A plausible synthetic route would involve the asymmetric reduction of a ketone precursor, 1-(piperidin-4-yl)ethanone.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.
Experimental Considerations
-
Protection of the Piperidine Nitrogen: The synthesis would likely start with an N-protected piperidine derivative, such as N-Boc-4-acetylpiperidine, to prevent side reactions.
-
Asymmetric Reduction: The key step is the stereoselective reduction of the ketone. This can be achieved using various methods:
-
Chiral Catalysts: Asymmetric transfer hydrogenation using catalysts like those based on ruthenium or rhodium with chiral ligands.
-
Enzymatic Reduction: Ketoreductase enzymes (KREDs) can offer high enantioselectivity under mild conditions.[8]
-
-
Deprotection and Salt Formation: The final step involves the removal of the protecting group (e.g., Boc deprotection using hydrochloric acid), which also forms the desired hydrochloride salt.
Potential Applications and Biological Significance
While specific biological activities of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride are not widely reported, the piperidin-4-yl-methanol moiety is a recognized pharmacophore.[9] Derivatives of this scaffold have shown a broad range of biological activities, suggesting potential areas of application for the title compound.
-
CNS Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system.[10]
-
Anticancer and Antimicrobial Agents: Piperidine derivatives have been investigated for their potential as anticancer and antimicrobial agents.[11][12]
-
GPCR Ligands: The piperidine scaffold is a key component in the design of ligands for G-protein coupled receptors (GPCRs), such as CXCR4 antagonists and opioid receptor modulators.[13]
The introduction of a specific stereocenter, as in the (1S) configuration, can lead to improved potency and selectivity for a particular biological target.[1]
Analytical Methodologies
The analysis of chiral piperidine compounds requires specialized techniques to ensure enantiomeric purity, which is crucial for pharmaceutical applications.
Chiral Chromatography Workflow
Caption: General workflow for the chiral analysis of piperidine derivatives.
Key Analytical Techniques
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a well-established method for separating enantiomers using a chiral stationary phase (CSP).[14] Normal-phase HPLC with polysaccharide-based columns is often effective for such separations.[8]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster and more environmentally friendly alternative to HPLC for chiral separations, using supercritical CO2 as the mobile phase.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Safety and Handling
As a piperidine derivative, (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride should be handled with care, following standard laboratory safety protocols for this class of compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16][17]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[15][16]
-
Handling: Avoid contact with skin and eyes.[18] In case of contact, rinse thoroughly with water.[17] Do not ingest.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[16][18]
Conclusion
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral building block with significant potential in drug discovery and development. While specific data on this compound is limited, its structural relationship to a wide range of biologically active piperidine derivatives suggests its value for further investigation. The key to its utility lies in the stereocontrolled synthesis and the subsequent evaluation of its biological properties. This guide provides a foundational understanding for researchers working with this and related chiral piperidine compounds.
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